Ac-D-DGla-LI-Cha-C
Overview
Description
Ac-D-DGla-LI-Cha-C is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of a sequence of amino acids, including aspartic acid (Asp), gamma-carboxyglutamic acid (D-gla), leucine (leu), isoleucine (ile), beta-cyclohexylalanine (beta-cyclohexyl-ala), and cysteine (cys).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-D-DGla-LI-Cha-C typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, with its amine group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines can handle multiple synthesis cycles simultaneously, allowing for large-scale production of peptides .
Chemical Reactions Analysis
Types of Reactions
Ac-D-DGla-LI-Cha-C can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol can be used to reduce disulfide bonds.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to introduce specific residues into the peptide sequence.
Major Products Formed
Scientific Research Applications
Ac-D-DGla-LI-Cha-C has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and structure-activity relationships.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and coatings
Mechanism of Action
The mechanism of action of Ac-D-DGla-LI-Cha-C depends on its specific application. In general, peptides can interact with molecular targets such as enzymes, receptors, and other proteins. The interactions can modulate biological pathways, leading to various effects. For example, the peptide may inhibit an enzyme’s activity by binding to its active site or alter a receptor’s function by mimicking a natural ligand .
Comparison with Similar Compounds
Similar Compounds
AC-Asp-D-gla-leu-ile-beta-cyclohexyl-ala-cys-NH2: Similar structure but with an amide group at the C-terminus.
AC-Asp-D-gla-leu-ile-beta-cyclohexyl-ala-cys-OCH3: Similar structure but with a methoxy group at the C-terminus.
Uniqueness
Ac-D-DGla-LI-Cha-C is unique due to its specific sequence of amino acids and the presence of beta-cyclohexylalanine, which can impart distinct structural and functional properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
IUPAC Name |
2-[(2R)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]propanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58N6O14S/c1-6-18(4)28(33(50)40-23(13-20-10-8-7-9-11-20)29(46)41-26(16-57)36(55)56)42-32(49)22(12-17(2)3)38-30(47)24(14-21(34(51)52)35(53)54)39-31(48)25(15-27(44)45)37-19(5)43/h17-18,20-26,28,57H,6-16H2,1-5H3,(H,37,43)(H,38,47)(H,39,48)(H,40,50)(H,41,46)(H,42,49)(H,44,45)(H,51,52)(H,53,54)(H,55,56)/t18-,22-,23-,24+,25-,26-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYQOVYBVHBDGP-XKQRCBBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1CCCCC1)C(=O)NC(CS)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58N6O14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
830.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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